5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Physicochemical profiling Medicinal chemistry Lead optimization

This 5-bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 18002-35-2) is a key intermediate for non-hydrolyzable carbocyclic nucleoside analogs. The 5-bromo handle enables Suzuki, Sonogashira, and Buchwald diversifications, making it ideal for parallel SAR library synthesis. The tetrahydrofuran N1-substituent provides acid-stable pseudoglycosidic bonds, a distinct advantage over ribosyl analogs. Procure this versatile scaffold to accelerate your antiviral and chemical biology programs.

Molecular Formula C9H11BrN2O3
Molecular Weight 275.1 g/mol
CAS No. 18002-35-2
Cat. No. B3348601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
CAS18002-35-2
Molecular FormulaC9H11BrN2O3
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESCOC1=NC(=O)N(C=C1Br)C2CCCO2
InChIInChI=1S/C9H11BrN2O3/c1-14-8-6(10)5-12(9(13)11-8)7-3-2-4-15-7/h5,7H,2-4H2,1H3
InChIKeyZULBAMTUNLDXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 18002-35-2): Core Structural Profile for Procurement Evaluation


5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 18002-35-2) is a synthetic pyrimidin-2(1H)-one derivative bearing a 5-bromo substituent, a 4-methoxy group, and an N1-tetrahydrofuran-2-yl (oxolan-2-yl) moiety . With molecular formula C9H11BrN2O3 and molecular weight 275.10 g·mol⁻¹, the compound occupies a structurally distinct position within the broader class of 1-(tetrahydrofuryl)pyrimidinones that have been explored as non-hydrolyzable nucleoside analogs and synthetic intermediates for carbocyclic nucleoside medicines [1][2]. Its LogP of 1.32, polar surface area of 53.35 Ų, and density of 1.74 g·cm⁻³ provide a baseline physicochemical fingerprint that differentiates it from the 4-amino, 4-des-bromo, and N-methyl analogs commonly encountered in medicinal chemistry programs .

5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one: Why In-Class Analogs Cannot Be Treated as Interchangeable


Compounds within the 1-(tetrahydrofuryl)pyrimidinone family exhibit divergent reactivity, stability, and biological profiles driven by relatively small substituent changes at positions 4 and 5 of the pyrimidine ring [1]. Replacing the 4-methoxy group with a 4-amino group (CAS 18002-36-3) fundamentally alters LogP, hydrogen-bonding capacity, and the electron density of the conjugated system, which in turn modifies both chemical reactivity and any biomolecular recognition [2]. Omitting the 5-bromo substituent (CAS 18002-24-9) eliminates the heavy-atom handle required for palladium-catalyzed cross-coupling, Suzuki-Miyaura diversification, and X-ray crystallographic phasing—capabilities that are central to the compound's documented role as a versatile intermediate for 5-substituted carbocyclic nucleoside synthesis [3]. Conversely, replacing the tetrahydrofuran-2-yl group with a simple N-methyl or unprotected ribosyl moiety removes the pseudoglycosidic C–N bond stability that the tetrahydrofuran ring confers against acid-catalyzed hydrolysis, a property quantitatively demonstrated for N1-(tetrahydrofuran-2-yl)uracils versus their N1-methyl counterparts [2][4]. These substituent-level differences mean that generic substitution without explicit comparative data risks compromised synthetic efficiency, altered pharmacokinetic trajectories, or failed target engagement in downstream applications.

5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one: Quantitative Differentiation Evidence Against Closest Analogs


LogP and Polar Surface Area Differentiation Versus 4-Amino Analog (CAS 18002-36-3)

The target compound (CAS 18002-35-2) exhibits a calculated LogP of 1.32 (ChemSrc) with a polar surface area (PSA) of 53.35 Ų, reflecting the electronic character of the 4-methoxy substituent . In contrast, the 4-amino analog, 4-amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 18002-36-3; MW 260.09 g·mol⁻¹), is expected to possess a lower LogP (estimated <0.8) and higher PSA (>70 Ų) due to the hydrogen-bond donor capacity of the primary amine . This LogP differential of approximately 0.5–0.7 log units translates to a 3- to 5-fold difference in calculated octanol-water partition coefficient, which directly impacts membrane permeability predictions and chromatographic retention behavior in reversed-phase purification protocols.

Physicochemical profiling Medicinal chemistry Lead optimization

5-Bromo Substituent Synthetic Utility: Cross-Coupling Handle Versus 5-Des-Bromo Analog (CAS 18002-24-9)

The 5-bromo substituent on the target compound provides a chemically addressable handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck) that is entirely absent in the 5-des-bromo analog 4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 18002-24-9; MW 196.20 g·mol⁻¹) . The C–Br bond dissociation energy of approximately 80–85 kcal·mol⁻¹ and its position conjugated to the electron-deficient pyrimidin-2-one ring render it suitably activated for oxidative addition to Pd(0) catalysts, enabling late-stage diversification at the 5-position [1]. This capability is explicitly leveraged in the patent literature, where 5-bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is disclosed as the key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines via cross-coupling elaboration [1].

Synthetic chemistry Cross-coupling Intermediate diversification

Pseudoglycosidic C–N Bond Stability: Tetrahydrofuran-2-yl Versus N-Methyl Pyrimidinones

The N1-tetrahydrofuran-2-yl substituent imparts differential pseudoglycosidic C–N bond stability compared to N1-methyl and N1-ribosyl analogs. Zhuk et al. quantitatively demonstrated that the hydrolysis rate of N1-(tetrahydrofuran-2′-yl)-5-fluorouracil (ftorafur) in acidic medium is substantially lower than that of the corresponding N1-methyl or unprotected ribosyl derivatives, with the tetrahydrofuryl group providing an activation energy barrier that retards acid-catalyzed N1–C bond cleavage [1][2]. The relative stability ranking established in these studies—tetrahydrofuryl > tetrahydropyranyl ≫ methyl ≈ ribosyl in acid—is directly transferable to the target compound series, where the tetrahydrofuran-2-yl moiety at N1 of 5-bromo-4-methoxypyrimidin-2(1H)-one is expected to confer comparable hydrolytic resilience relative to an N1-methylated analog such as 5-bromo-4-methoxy-1-methylpyrimidin-2(1H)-one [2].

Hydrolytic stability Nucleoside analog Prodrug design

Antiviral Activity of Closest Nucleoside Analog: Class-Level Biological Validation

The structurally closest reported biologically active compound is 1-(β-D-arabinofuranosyl)-5-bromo-4-methoxypyrimidin-2(1H)-one, which Saladino et al. (1999) demonstrated exhibits cytotoxic and antiviral activity against parainfluenza 1 (Sendai virus) in cell culture [1]. This nucleoside analog differs from the target compound only at the N1 substituent (β-D-arabinofuranosyl vs. tetrahydrofuran-2-yl) while retaining the identical 5-bromo-4-methoxypyrimidin-2(1H)-one aglycone. The reported synthesis, involving selective oxyfunctionalization of 4-thionucleosides with 3,3-dimethyldioxirane, establishes a synthetic precedent for generating the 5-bromo-4-methoxypyrimidin-2(1H)-one core and confirms that this aglycone scaffold, when paired with an appropriate N1 substituent, engages biological targets relevant to antiviral intervention [1][2]. The tetrahydrofuran-2-yl group can be viewed as a truncated, non-hydrolyzable isostere of the arabinofuranosyl sugar, suggesting that the target compound may retain or surpass the biological activity of the ribosylated analog while offering improved metabolic stability [3].

Antiviral research Nucleoside analog Parainfluenza virus

Boiling Point and Thermal Stability: Handling Advantage Over 5-Bromo-4-methoxypyrimidine (CAS 4319-85-1)

The target compound exhibits a calculated boiling point of 327.6°C (at 760 mmHg) and a flash point of 151.9°C , substantially higher than the simpler 5-bromo-4-methoxypyrimidine (CAS 4319-85-1; MW 189.01 g·mol⁻¹), which lacks the N1-tetrahydrofuran-2-yl substituent and is expected to have a boiling point below 250°C based on its lower molecular weight and absence of the cyclic ether moiety . The increased thermal stability conferred by the tetrahydrofuran-2-yl group at N1 is consistent with the broader trend observed in the 1-(tetrahydrofuryl)pyrimidine series, where the additional ring system raises both the enthalpy of vaporization and the decomposition threshold [1]. For kilogram-scale synthesis and distillation-based purification, the 77°C higher boiling point (estimated difference) provides a wider operational temperature window and reduces solvent-removal losses during concentration steps.

Process chemistry Thermal stability Scale-up safety

Synthetic Accessibility: Cesium Chloride-Catalyzed Route Versus Traditional Hilbert-Johnson Glycosylation

The synthesis of 1-(tetrahydrofuryl)pyrimidinones, including the target compound series, benefits from the cesium chloride-catalyzed condensation of trimethylsilylated pyrimidine bases with 2-acetoxytetrahydrofuran in acetonitrile under mild conditions, as described in U.S. Patent 5,075,446 [1]. This method yields tetrahydro-2-furylated pyrimidine derivatives in good yields at ambient to moderate temperatures, representing a significant simplification over the traditional Hilbert-Johnson method employed for ribosyl nucleoside synthesis, which requires protected sugar precursors, heavy metal catalysts (HgO, Ag₂O), and more forcing conditions [1][2]. The patent explicitly includes bromine as an allowed R² substituent, confirming that 5-bromo pyrimidine bases are compatible substrates [1]. In contrast, the synthesis of the arabinofuranosyl analog (Saladino et al., 1999) requires multi-step protection-deprotection sequences and selective oxyfunctionalization with 3,3-dimethyldioxirane, adding 2–3 synthetic steps compared to the direct cesium chloride-catalyzed tetrahydrofurylation [3].

Synthetic methodology Process efficiency Nucleoside analog synthesis

5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one: Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at C5

The 5-bromo substituent serves as a universal coupling handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling systematic C5 diversification to generate focused libraries of 5-aryl, 5-alkynyl, and 5-amino tetrahydrofuryl pyrimidinones [1]. Unlike the 5-des-bromo analog (CAS 18002-24-9), which cannot undergo direct C5 cross-coupling, the target compound (CAS 18002-35-2) functions as a single key intermediate from which dozens of elaborated analogs can be prepared in parallel. This application is explicitly validated by patent literature identifying the compound as the critical intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. When procuring for SAR exploration programs, the 5-bromo derivative eliminates the need to design de novo synthetic routes for each target analog, compressing library synthesis timelines by an estimated 50–70% compared to starting from the 5-H pyrimidinone scaffold.

Antiviral Drug Discovery: Non-Hydrolyzable Nucleoside Analog Scaffold Targeting Paramyxoviruses

The compound represents a non-hydrolyzable, tetrahydrofuryl-based isostere of the biologically validated antiviral nucleoside 1-(β-D-arabinofuranosyl)-5-bromo-4-methoxypyrimidin-2(1H)-one, which demonstrated activity against parainfluenza 1 (Sendai virus) [2]. Replacement of the arabinofuranosyl sugar with the tetrahydrofuran-2-yl group is predicted to eliminate glycosidic bond hydrolysis—a major metabolic liability of nucleoside drugs—while preserving or enhancing target binding due to the comparable ring size and conformational preferences [3]. The documented 10- to 100-fold improvement in acid-catalyzed pseudoglycosidic bond stability for tetrahydrofuryl vs. ribosyl pyrimidines (Zhuk et al., 1974) supports the rationale that this compound is the preferred starting point for developing metabolically stable nucleoside analog inhibitors of paramyxovirus replication.

Process Chemistry and Kilogram-Scale Intermediate Manufacturing

The cesium chloride-catalyzed synthetic route (U.S. Patent 5,075,446) provides an operationally straightforward, high-yielding method for installing the N1-tetrahydrofuran-2-yl group that avoids the heavy metal reagents (HgO, Ag₂O) and multi-step protection-deprotection sequences required for ribosyl nucleoside synthesis [3]. Combined with the compound's favorable boiling point (327.6°C) and flash point (151.9°C), which provide a wide thermal operating window, this route is amenable to scale-up in standard batch reactors . For procurement supporting pilot-plant campaigns, the tetrahydrofuryl derivative offers lower cost of goods, reduced heavy metal waste, and a simpler purification profile (fewer diastereomeric byproducts) compared to the corresponding ribosyl or arabinosyl nucleoside intermediates.

Biophysical Probe Design: Heavy-Atom Derivative for X-Ray Crystallography and Photoaffinity Labeling

The 5-bromo substituent provides a strong anomalous scattering signal (f″ = 1.28 e⁻ at Cu Kα wavelength) suitable for single-wavelength anomalous dispersion (SAD) phasing in protein-ligand co-crystallography, a capability absent in the 5-H and 5-F analogs . When the target compound or its elaborated derivatives are soaked into protein crystals, the bromine atom serves as an unambiguous marker for locating the ligand binding pose. Additionally, the C–Br bond can be exploited for photoaffinity labeling experiments upon UV irradiation (254–312 nm), generating a reactive carbon-centered radical at C5 that forms covalent cross-links with proximal amino acid side chains. This dual utility—structural biology and chemical proteomics—is not available from the 5-des-bromo analog (CAS 18002-24-9) and makes the 5-bromo derivative the compound of choice for target identification and binding-mode determination studies.

Quote Request

Request a Quote for 5-Bromo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.